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molecular formula C11H13NO B1595999 1-(4-Methylphenyl)pyrrolidin-2-one CAS No. 3063-79-4

1-(4-Methylphenyl)pyrrolidin-2-one

Cat. No. B1595999
M. Wt: 175.23 g/mol
InChI Key: ORPHOKOVVUFNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (20 mg, 0.105 mmol, 5.1 mol %), K2CO3 (600 mg, 4.34 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.217 mmol, 11 mol %), 2-pyrrolidinone (155 μL, 2.04 mmol) and 4-chlorotoluene (1.0 mL, 8.44 mmol) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 140° C. for 42 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:7; 20 mL fractions). Fractions 10-20 provided 223 mg (62% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Boeyens et al. Billing, D. G.; Boeyens, J. C. A.; Denner, L.; Du Plooy, K. E.; Long, G. C.; Michael, J. P. Acta Cryst. (B) 1991, B47, 284.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C@@H]1(N)CCCC[C@H]1N.[NH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].Cl[C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1>[Cu]I>[CH3:28][C:25]1[CH:26]=[CH:27][C:22]([N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:23][CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
26 μL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
155 μL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 140° C. for 42 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:7; 20 mL fractions)

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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